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Halocidin precursorA

Cat. No.: B1576491
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Description

Overview of Halocidin as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP)

Halocidin is classified as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP). thibodeauxlab.commdpi.com This classification signifies that its fundamental peptide chain is first synthesized by the ribosome, the cell's protein-making machinery, based on a messenger RNA (mRNA) template. mdpi.com This initial product, known as a precursor peptide, is generally inactive. mdpi.com It then undergoes a series of chemical modifications, known as post-translational modifications (PTMs), which are catalyzed by specific enzymes. thermofisher.com These modifications are crucial for the final structure and biological activity of the mature peptide. thibodeauxlab.comnih.gov

The precursor peptide of a RiPP typically consists of two main regions: a "leader peptide" and a "core peptide". mdpi.comnih.gov The leader peptide, usually located at the N-terminus, acts as a recognition signal, guiding the modifying enzymes to the core peptide. mdpi.commdpi.com The core peptide is the portion that is ultimately modified and becomes the mature, bioactive molecule after the leader peptide is cleaved off. nih.gov In the case of Halocidin, its precursor is a prepropeptide, indicating it contains a signal peptide for secretion, a pro-region, and the mature peptide sequence. nih.gov

Conceptual Framework of Natural Product Precursor Elucidation in Biosynthetic Pathways

The elucidation of biosynthetic pathways for natural products is a cornerstone of chemical biology and drug discovery. rsc.orgfrontiersin.orgnih.gov A key aspect of this process is the identification and characterization of precursor molecules. nih.govdbaasp.orgfrontiersin.org Understanding the precursor provides a critical starting point for deciphering the entire biosynthetic route. nih.gov

Modern approaches to precursor elucidation often involve a combination of genomic and analytical techniques. Genome mining, for instance, allows researchers to identify the biosynthetic gene cluster (BGC) responsible for producing a particular natural product. frontiersin.orgbiorxiv.org These clusters contain the gene encoding the precursor peptide alongside the genes for the necessary modifying enzymes. researchgate.netbeilstein-journals.org Once the precursor gene is identified, its amino acid sequence can be deduced, providing a theoretical framework for the subsequent modifications. Techniques like mass spectrometry can then be used to analyze the intermediates and final products, confirming the predicted modifications and revealing the step-by-step maturation process. biorxiv.org

Rationale for Investigating Halocidin Precursor A within its Biosynthetic Context

Contribution to Understanding Complete Biosynthetic Routes

Investigating Halocidin precursor A is fundamental to mapping the complete biosynthetic pathway of Halocidin. nih.gov By cloning the full-length cDNA of Halocidin, researchers have determined that it is synthesized as a 10.37 kDa prepropeptide. nih.gov This precursor contains a 21-residue signal peptide, the 18-residue mature peptide, and a 56-residue anionic C-terminal extension that is later removed. nih.gov This detailed knowledge of the precursor structure provides a roadmap for identifying the proteases responsible for cleaving the signal peptide and the C-terminal extension, as well as the enzymes that catalyze any other modifications to the core peptide.

Implications for Pathway Engineering Strategies

A thorough understanding of Halocidin precursor A opens up exciting possibilities for pathway engineering. researchgate.netrsc.orgnih.gov The modular nature of RiPP biosynthesis, with its distinct precursor peptide and modifying enzymes, makes it particularly amenable to manipulation. thibodeauxlab.comresearchgate.net

One key strategy is precursor engineering , where the amino acid sequence of the core peptide is altered to generate novel Halocidin analogs. researchgate.net The relaxed substrate specificity of many RiPP modifying enzymes means they can often process these engineered precursors, leading to the production of new-to-nature compounds with potentially improved or novel activities. thibodeauxlab.com

Properties

bioactivity

Antibacterial

sequence

ALLHHGLNCAKGVLA

Origin of Product

United States

Identification and Characterization of Halocidin Precursor a

Bioinformatic Prediction and Genome Mining Approaches for Putative Precursors

The discovery and characterization of new antimicrobial peptides like halocidin are increasingly driven by bioinformatic approaches that mine genomic and transcriptomic data. frontiersin.org These in silico methods allow for the rapid identification of putative peptide precursors based on conserved sequence features and the genetic architecture of their biosynthetic pathways. nih.govresearchgate.net

Analysis of Biosynthetic Gene Clusters (BGCs) Associated with Halocidin Production

Many natural products, including ribosomally synthesized and post-translationally modified peptides (RiPPs), are encoded by genes organized into biosynthetic gene clusters (BGCs). nih.govbeilstein-journals.org These clusters typically contain the precursor peptide gene along with genes encoding modifying enzymes, transporters, and resistance proteins. beilstein-journals.orgjmicrobiol.or.kr Genome mining tools such as antiSMASH and BAGEL are designed to identify these BGCs by searching for signature genes and conserved domain architectures. frontiersin.orgbeilstein-journals.org

In tunicates, the genes for antimicrobial peptide precursors, such as the clavanins, often show a high degree of homology and are found in gene families, suggesting a common evolutionary origin and facilitating their discovery through sequence similarity searches. oup.comfrontiersin.org While it is a common strategy to analyze the genomic neighborhood of a precursor gene to identify a BGC, specific details regarding a dedicated BGC associated with Halocidin precursor A are not extensively documented in currently available literature. The identification of such a cluster would provide insights into the enzymes responsible for precursor processing and transport.

In Silico Prediction of Peptide Precursors and Their Processing Signals

The prediction of peptide precursors from sequence data relies on identifying key structural motifs, particularly the signal peptide and cleavage sites for post-translational processing. nih.govbicnirrh.res.in The halocidin precursor structure, with its N-terminal signal peptide and C-terminal extension, is a classic example of a prepropeptide that requires proteolytic processing to become active. nih.gov

The signal sequence of the halocidin precursor shows significant similarity to the corresponding region of the Ci-META4 protein from another tunicate, Ciona intestinalis, suggesting a conserved secretion signal among tunicate peptides. nih.gov This homology was a key indicator that Ci-META4 might also be a precursor for an antimicrobial peptide, a hypothesis that was later confirmed experimentally. nih.gov

While the precise enzymes that process the halocidin precursor are not yet identified, other antimicrobial peptide precursors offer clues. For instance, many precursors are processed at specific cleavage sites, such as the Lys-Arg motif recognized by prohormone convertases, or by enzymes like elastase and furin-like endoproteases. bicnirrh.res.in The precursor for tachyplesin, a peptide from horseshoe crabs, contains a Gly-Lys-Arg sequence that signals for processing and C-terminal amidation. nih.gov The identification of the cleavage points flanking the mature halocidin sequence within its precursor confirms the presence of specific processing signals that are recognized by the host organism's cellular machinery. nih.gov

Experimental Methodologies for Precursor Detection and Isolation

The identification and characterization of peptide precursors require a combination of molecular biology, biochemical, and analytical techniques to move from theoretical prediction to experimental validation.

Labeling Strategies for Tracing Biosynthetic Intermediates

Isotopic labeling is a powerful experimental strategy for tracing the biosynthesis of peptides and confirming their origins. This can be achieved by providing isotopically labeled amino acids (e.g., containing ¹⁵N or ¹³C) in the culture medium of the producing organism or in an in vitro expression system. researchgate.net The incorporation of these heavy isotopes into the peptide and its precursor can be tracked using mass spectrometry.

Another common approach involves the use of fusion proteins. For example, a gene encoding a precursor can be fused with a partner protein, such as a polyhistidine tag, allowing for efficient expression in a host like E. coli and subsequent purification. researchgate.net This method can yield large quantities of the precursor for structural studies, such as NMR, and for use in assays to identify the endogenous processing enzymes. While these are established techniques for studying peptide biosynthesis, specific studies applying isotopic labeling to trace the Halocidin precursor A in its native tunicate have not been detailed in the reviewed literature.

Chromatographic and Spectrometric Techniques for Isolation from Producing Organisms

The isolation of peptide precursors from the producing organism, such as from tunicate hemocytes, follows established biochemical purification protocols. oup.comnih.gov A typical workflow begins with the creation of an acid extract from the collected hemocytes. oup.com This crude extract is then subjected to a series of chromatographic steps to separate the peptides from other cellular components.

Initial fractionation is often performed using solid-phase extraction (SPE) with a reverse-phase matrix like C18, which separates molecules based on hydrophobicity. nih.gov Further purification is achieved through techniques such as size-exclusion chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), which offers high-resolution separation of peptides. oup.comnih.gov Throughout the process, fractions are monitored for the presence of the target precursor, often guided by mass spectrometry to detect the predicted molecular weight.

Confirmation of Halocidin Precursor A's Role in the Biosynthetic Cascade

The definitive confirmation that a predicted precursor is indeed part of a biosynthetic pathway comes from direct experimental evidence linking the precursor gene to the final mature peptide. The cloning of the full-length cDNA for Halocidin precursor A was a critical step in this confirmation. nih.gov The sequence of the translated cDNA perfectly matched the known amino acid sequence of the mature 18-residue halocidin monomer (18Hc), demonstrating that the mature peptide is derived from this larger precursor through proteolytic processing. nih.gov

In Vitro Enzymatic Conversion Studies

Detailed in vitro enzymatic conversion studies specifically targeting Halocidin precursor A are not extensively documented in the scientific literature. However, the processing of similar antimicrobial peptide precursors provides a strong model for the likely enzymatic mechanisms involved. The precursors for many secreted peptides, including amphibian antimicrobial peptides like amolopins and pleurain-As, as well as pro-hormones like pro-insulin, feature specific cleavage signals that are recognized by processing enzymes. rsc.org

A common processing signal is a pair of basic amino acid residues, such as Lysine-Arginine (Lys-Arg) or Arginine-Arginine (Arg-Arg). rsc.org These sites are recognized and cleaved by a class of enzymes known as prohormone convertases (PCs), which are serine proteases. rsc.org For instance, the preproregion of the amolopin precursor terminates with a Lys-Arg signal, which is typical for prohormone processing. It is hypothesized that Halocidin precursor A contains similar cleavage sites that are targeted by endogenous proteases within the tunicate's hemocytes to liberate the mature 15-residue and 18-residue subunits.

Conversely, studies have been conducted on the enzymatic stability of the mature halocidin peptide and its synthetic analogs. In one such study, a halocidin-derived peptide, HG1, was subjected to proteases such as trypsin, chymotrypsin, and human matrix metalloprotease 7 (MMP-7) to assess its stability. nih.gov While these experiments test the degradation of the final product rather than the generation from its precursor, they underscore the importance of enzymatic processes in the lifecycle of the peptide.

Genetic Perturbation and Metabolite Profiling in Producing Organisms

Genetic perturbation studies, such as targeted gene knockouts, have not been specifically reported for the halocidin precursor gene. However, a form of natural genetic perturbation has been observed in the tunicate Halocynthia roretzi affected by "softness syndrome." This disease, caused by a parasitic kinetoplastid flagellate, leads to a loss of tunic elasticity and other physiological changes. researchgate.netplos.orgnih.gov

Comparative analysis of gene expression between healthy and diseased tunicates revealed a significant down-regulation of the halocidin precursor gene. researchgate.net In tunicates suffering from softness syndrome, the expression of the halocidin precursor was suppressed by more than six-fold, suggesting a compromised immune response. researchgate.net

This natural perturbation was accompanied by broader changes in the organism's metabolite and protein expression profile. Metabolite profiling, conducted through the analysis of expressed sequence tags (ESTs), identified several other genes whose expression was significantly altered in diseased individuals. This provides insight into the metabolic context in which halocidin is produced and the wider consequences of its down-regulation. researchgate.net

Table 1: Differential Gene Expression in Halocynthia roretzi with Softness Syndrome. researchgate.net
Gene/ProteinChange in Expression LevelFold ChangePotential Role
Halocidin precursorDown-regulated> 6-fold decreaseInnate Immunity (Antimicrobial)
Trypsinogen 1Down-regulated> 6-fold decreaseProteolysis
Cathepsin D proteinDown-regulated> 6-fold decreaseProteolysis
Serine proteaseDown-regulated> 6-fold decreaseProteolysis
CalponinUp-regulated~11-fold increaseMuscle Contraction/Cytoskeleton
E3 ubiquitin-protein ligase MARCH3Up-regulated~5-fold increaseProtein Degradation
Selenium dependent salivary glutathione (B108866) peroxidaseUp-regulated~5-fold increaseOxidative Stress Response
Muscle actinUp-regulated~4-fold increaseMuscle Contraction/Cytoskeleton

This data indicates that the suppression of the halocidin precursor is part of a larger systemic response to the disease, involving changes in protein metabolism and cellular structure. researchgate.net The down-regulation of multiple proteases alongside the halocidin precursor may suggest a complex regulatory network governing the immune response in H. roretzi. researchgate.net

Enzymatic Transformations Involving Halocidin Precursor a

Enzymes Responsible for the Formation of Halocidin Precursor A

The initial formation of Halocidin precursor A is a fundamental process of protein synthesis, relying on the cell's core translational machinery.

Halocidin is produced as a prepropeptide, a common strategy for antimicrobial peptides to ensure they are synthesized in an inactive form, preventing harm to the host cell. nih.govpnas.org The full-length complementary DNA (cDNA) of halocidin was cloned from the pharyngeal tissue of the tunicate Halocynthia aurantium. nih.gov This revealed that halocidin is synthesized as a 10.37 kDa prepropeptide. nih.gov

The primary "enzymes" responsible for forming the linear Halocidin precursor polypeptide are the components of the cellular transcription and translation machinery:

RNA Polymerase: This enzyme transcribes the halocidin gene into messenger RNA (mRNA), which serves as the template for protein synthesis.

Ribosomes: These complex molecular machines are the sites of protein synthesis. They read the genetic code on the mRNA and catalyze the formation of peptide bonds between amino acids.

Aminoacyl-tRNA Synthetases: This family of enzymes ensures the correct amino acid is attached to its corresponding transfer RNA (tRNA) molecule, which is essential for the accurate translation of the mRNA template into the polypeptide chain.

The identified precursor peptide has a defined structure consisting of multiple domains: a 21-residue N-terminal signal peptide, the 18-residue sequence of the mature peptide, and a 56-residue anionic C-terminal extension. nih.gov This multi-domain structure is typical for secreted peptides and guides the subsequent modification and transport processes. bicnirrh.res.inasm.org

The synthesis of the Halocidin precursor A polypeptide chain follows the canonical mechanism of ribosomal protein synthesis. This process is not unique to halocidin but is the universal method for producing genetically encoded peptides.

The mechanism involves three main stages:

Initiation: The ribosome assembles around the start codon of the halocidin mRNA. The initiator tRNA, carrying the first amino acid (methionine), binds to the start codon.

Elongation: The ribosome moves along the mRNA template, reading each three-nucleotide codon. For each codon, the corresponding aminoacyl-tRNA is brought into the ribosome's A-site. A peptide bond is then formed between the growing polypeptide chain at the P-site and the new amino acid in the A-site. This reaction is catalyzed by the peptidyl transferase activity inherent to the large ribosomal subunit. The ribosome then translocates to the next codon, and the cycle repeats.

Termination: When the ribosome encounters a stop codon on the mRNA, release factor proteins bind to the ribosome. This interaction triggers the hydrolysis of the bond between the completed polypeptide chain and the tRNA, releasing the nascent Halocidin precursor A into the cell's cytoplasm or endoplasmic reticulum for further processing.

This template-driven synthesis ensures the high fidelity and specific amino acid sequence of the precursor peptide, which is critical for recognition by the downstream modifying enzymes. illinois.edu

Enzymes Catalyzing the Conversion of Halocidin Precursor A to Downstream Intermediates

Following ribosomal synthesis, the inactive Halocidin precursor A undergoes several post-translational modifications (PTMs) to become the mature, active antimicrobial peptide. nih.govresearchgate.net These modifications are catalyzed by specific enzymes that recognize and act upon the precursor.

The structure of the final, active halocidin—a heterodimer of an 18-residue and a 15-residue peptide linked by a disulfide bond and featuring C-terminal amidation—points to at least three distinct classes of PTM enzymes. researchgate.neteuropa.eunih.gov

Proteolytic Enzymes (Proteases): The precursor peptide must be cleaved to release the mature 18-mer and 15-mer core peptides from the signal peptide and the C-terminal extension. nih.govbicnirrh.res.in This processing is carried out by proteases, such as endopeptidases, which cut the polypeptide chain at specific sites. For many antimicrobial peptides, this cleavage occurs at defined signal sequences, often recognized by furin-like or other serine proteases. beilstein-journals.orgrhoworld.com

Disulfide Bond-Forming Enzymes (Oxidoreductases): The covalent linkage between the 18-mer and 15-mer subunits is a disulfide bond between their respective cysteine residues. bicnirrh.res.inresearchgate.net This bond is crucial for the structure and stability of the final heterodimer. nih.gov The formation of such bonds is typically catalyzed in an oxidative environment, such as the endoplasmic reticulum, by enzymes from the protein disulfide isomerase (PDI) family. These enzymes facilitate the oxidation of thiol groups on cysteine residues to form the disulfide bridge.

C-terminal Amidation Enzymes: Both subunits of the mature halocidin are amidated at their C-terminus. asm.orgnih.govnih.gov This modification neutralizes the negative charge of the terminal carboxyl group and can enhance peptide stability and activity. nih.gov This reaction is generally catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM). The PAM enzyme carries out a two-step reaction that requires a C-terminal glycine (B1666218) residue on the substrate peptide, which is consumed during the amidation process.

Post-Translational ModificationEnzyme ClassFunction
Proteolytic CleavageProteases (e.g., Endopeptidases)Releases the 18-mer and 15-mer core peptides from the prepropeptide. nih.gov
Disulfide Bond FormationOxidoreductases (e.g., Protein Disulfide Isomerase)Catalyzes the formation of a covalent disulfide bridge between cysteine residues of the two subunits. researchgate.net
C-terminal AmidationPeptidylglycine alpha-amidating monooxygenase (PAM)Converts the C-terminal carboxyl group to an amide, often increasing stability and activity. nih.govnih.gov

The precision of RiPP biosynthesis relies on the high specificity of the modifying enzymes for their precursor peptide substrate. nih.gov

Protease Specificity: Proteolytic processing enzymes recognize specific amino acid sequences that flank the cleavage site. rhoworld.com In many prohormone and propeptide systems, these are often pairs of basic residues (like Lys-Arg), which signal for cleavage. The proteases responsible for processing the Halocidin precursor A would recognize specific sites separating the signal peptide, the core peptides, and the C-terminal extension.

PAM Specificity: The Peptidylglycine alpha-amidating monooxygenase (PAM) enzyme exhibits stringent specificity for a C-terminal glycine residue on its substrate. asm.org This implies that the sequences for the 18-mer and 15-mer peptides within the Halocidin precursor A must both be followed by a glycine residue, which acts as the amide donor.

While direct research into specific chaperones for Halocidin precursor A is limited, the involvement of molecular chaperones in the biosynthesis of complex peptides is a well-established principle. frontiersin.orgresearchgate.netasm.org Chaperones are proteins that assist in the correct folding of other proteins, prevent their aggregation, and guide them to their correct cellular locations or enzymatic partners.

In the context of Halocidin precursor A processing, chaperones would likely play several critical roles:

Folding and Conformation: Chaperones such as DnaK (Hsp70) could bind to the nascent polypeptide chain as it emerges from the ribosome, preventing misfolding and aggregation. researchgate.netresearchgate.net They would assist the precursor in attaining the correct three-dimensional structure necessary for recognition by the PTM enzymes.

Targeting and Transport: Chaperones can help escort the precursor peptide from the ribosome to the cellular compartments where modifications occur, such as the endoplasmic reticulum for disulfide bond formation and secretion.

Maintaining Solubility: The precursor peptide, with its anionic C-terminal extension, may require chaperones to remain soluble and in a processing-competent state until all modifications are complete. nih.gov

The coordinated action of these auxiliary proteins is essential to ensure the efficient and accurate maturation of Halocidin precursor A into the final, biologically active heterodimer.

Kinetic Analysis of Precursor Transformation Reactions

Detailed kinetic analyses, including the determination of key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are fundamental to understanding the efficiency and specificity of enzyme-substrate interactions. These values provide insight into the affinity of an enzyme for its substrate and the speed at which the enzyme can convert the substrate into a product.

Currently, there is a lack of specific published data on the kinetic analysis of the enzymatic transformation of Halocidin precursor A. Research providing Km and kcat values for the interaction between Halocidin precursor A and its processing enzyme(s) is not available in the public domain. The following table illustrates the type of data that would be expected from such a kinetic analysis, though it is important to note that the values presented are hypothetical due to the absence of experimental data.

Interactive Table: Hypothetical Kinetic Parameters for Halocidin Precursor A Transformation

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Hypothetical Protease XHalocidin Precursor AData not availableData not availableData not available
Hypothetical Protease YHalocidin Precursor AData not availableData not availableData not available

Structural Biology of Key Enzymes Interacting with Halocidin Precursor A

The three-dimensional structure of an enzyme is crucial for understanding its mechanism of action, including how it recognizes and binds to its specific substrate. Techniques such as X-ray crystallography and NMR spectroscopy are used to determine these structures, revealing details about the enzyme's active site and its interaction with substrates like Halocidin precursor A.

To date, the crystal structures or detailed 3D models of the specific enzymes that process Halocidin precursor A have not been published. While structural information exists for other proteases that process different antimicrobial peptide precursors, this information cannot be directly extrapolated to the Halocidin system. For instance, the crystal structure of the precursor of protealysin, an M4 family peptidase, shows how the propeptide domain interacts with and inhibits the catalytic domain. Similarly, structural studies of StrB, a RiPP recognition element-containing enzyme, have provided insights into how it recognizes its peptide substrate. However, without similar studies on the enzymes that process Halocidin precursor A, a detailed structural understanding remains elusive.

Genetic and Molecular Regulation of Halocidin Precursor a Biosynthesis

Transcriptional Regulation of Genes Encoding Precursor Biosynthesis and Processing Enzymes

There is currently no specific information available to detail the transcriptional regulation of the genes responsible for the biosynthesis of Halocidin precursor A.

Identification of Regulatory Elements and Transcription Factors

Scientific literature does not appear to contain studies that have identified the specific regulatory elements, such as promoters and enhancers, or the transcription factors that bind to these elements to control the expression of genes involved in the Halocidin precursor A biosynthetic pathway.

Response to Environmental Cues and Cellular Stressors

While the regulation of other antimicrobial peptides, such as cathelicidins, has been shown to be influenced by environmental factors and cellular stress, there is no specific research available that describes how such cues may affect the transcription of Halocidin precursor A genes.

Post-Transcriptional and Post-Translational Control Mechanisms

Detailed mechanisms for the post-transcriptional and post-translational control of Halocidin precursor A biosynthesis are not described in the existing literature.

mRNA Stability and Translation Efficiency

There are no available studies that have investigated the stability of the mRNA transcript for Halocidin precursor A or the efficiency of its translation. Consequently, data on the factors that might influence these processes are unavailable.

Protein Stability and Proteolytic Processing of Enzymes

Although one study noted the resistance of a Halocidin-derived peptide to certain proteases, the specific proteolytic processing steps that convert the Halocidin precursor A into the mature, active peptide have not been elucidated. The enzymes involved in this processing and the regulation of their stability and activity remain unknown.

Metabolic Engineering and Synthetic Biology Approaches Centered on Halocidin Precursor a

Strategies for Enhancing Halocidin Precursor A Supply in Producer Strains

To bolster the production of halocidin precursor A in its native or engineered host organisms, scientists are employing a range of metabolic engineering techniques. These strategies aim to optimize the cellular machinery to favor the synthesis of this specific precursor peptide.

Redirection of Metabolic Flux Towards Precursor Synthesis

A key strategy for enhancing the production of a target molecule is to redirect the flow of metabolic intermediates, or metabolic flux, towards its biosynthetic pathway. nih.govnih.gov In the context of halocidin precursor A, this involves engineering the host organism's metabolism to channel essential building blocks, primarily amino acids, towards the ribosomal synthesis of the precursor peptide.

For instance, research on the production of other complex biomolecules has demonstrated the effectiveness of knocking out competing pathways to increase the pool of necessary precursors. nih.gov By identifying and deleting genes responsible for pathways that consume the same amino acids required for halocidin precursor A, the metabolic flux can be diverted, leading to a higher concentration of the desired precursor. This approach ensures that the cellular resources are more efficiently utilized for the synthesis of the target peptide. nih.gov

Optimization of Upstream Pathway Components

By systematically varying the expression levels of these modules, researchers can identify an optimal balance that maximizes the production of the target compound while minimizing the accumulation of potentially inhibitory intermediates. nih.govnih.gov This fine-tuning of upstream components ensures a smooth and efficient flow of intermediates through the pathway, ultimately leading to higher titers of the desired product.

Heterologous Production of Halocidin Precursor A

Producing halocidin precursor A in its native organism, the tunicate Halocynthia aurantium, can be challenging due to slow growth, low yields, and the complexity of the marine environment. researchgate.netebi.ac.uk Heterologous production, which involves expressing the genes for a specific product in a more tractable host organism, offers a promising alternative. researchgate.netfrontiersin.org

Selection and Engineering of Microbial Chassis Organisms (e.g., E. coli, S. cerevisiae)

The choice of a microbial "chassis" is crucial for successful heterologous production. Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are two of the most commonly used chassis organisms due to their well-characterized genetics, rapid growth, and established fermentation technologies. biorxiv.orgresearchgate.netmdpi.com

Escherichia coli is a popular choice for producing recombinant proteins and peptides. researchgate.net Strategies to produce antimicrobial peptides (AMPs) like halocidin in E. coli often involve the use of fusion partners. These are larger proteins that are attached to the AMP, which can help to prevent the peptide's toxicity to the host cell, protect it from degradation by cellular proteases, and facilitate purification. researchgate.netresearchgate.net

Saccharomyces cerevisiae offers several advantages for producing complex molecules, including its ability to perform post-translational modifications and its general robustness in industrial fermentation settings. biorxiv.orgmdpi.com Engineered S. cerevisiae has been successfully used to produce a variety of valuable compounds, including biofuels and pharmaceutical precursors. biorxiv.orgnih.gov For halocidin precursor A production, S. cerevisiae could be engineered to efficiently express the precursor gene and secrete the resulting peptide, simplifying downstream processing. nih.gov

OrganismKey Advantages for Heterologous ProductionRelevant Engineering Strategies
Escherichia coliRapid growth, well-understood genetics, high expression levels. researchgate.netFusion protein systems to prevent toxicity and aid purification. researchgate.netresearchgate.net
Saccharomyces cerevisiaeCapable of post-translational modifications, robust for industrial fermentation. biorxiv.orgmdpi.comSecretion signal peptides for extracellular production. nih.gov

Reconstitution of the Minimal Biosynthetic Pathway for Precursor Production

To produce halocidin precursor A in a heterologous host, it is necessary to introduce the minimal set of genes required for its synthesis. Since halocidin is a ribosomally synthesized peptide, the primary requirement is the gene encoding the precursor peptide itself. nih.gov This gene would contain the sequence for the mature halocidin peptide as well as any associated signal or pro-peptides that might be necessary for its proper folding and processing. nih.gov

The cDNA structure of halocidin indicates that it is synthesized as a prepropeptide, which includes a signal peptide, the mature peptide sequence, and a C-terminal extension. nih.gov For heterologous production of the precursor, the gene encoding this entire prepropeptide would need to be cloned into an appropriate expression vector and introduced into the chosen chassis organism. The host's own ribosomal machinery would then be responsible for translating this gene into the halocidin precursor A peptide. Further engineering might be required to ensure the efficient processing and potential secretion of the precursor from the host cell.

Precursor-Directed Biosynthesis and Combinatorial Approaches

Precursor-directed biosynthesis and combinatorial approaches represent powerful strategies to generate novel analogs of bioactive compounds like halocidin. These techniques leverage the inherent biosynthetic machinery of an organism while introducing modified building blocks or rearranging existing ones to create structural diversity.

Introduction of Modified Precursors for Pathway Diversification

The introduction of modified precursors is a key strategy for diversifying the structures of natural products. In the context of halocidin, a peptide antimicrobial agent, this involves supplying synthetic analogs of its constituent amino acids to the producing organism or an engineered host. Halocidin is a heterodimeric peptide originally isolated from the tunicate Halocynthia aurantium. nih.gov The native peptide consists of two subunits, an 18-residue monomer (18Hc) and a 15-residue monomer, linked by a disulfide bond. nih.govresearchgate.net

Research has focused on synthesizing various congeners of halocidin by modifying the 18Hc monomer. nih.gov This has been achieved through techniques like automated solid-phase peptide synthesis, which allows for the creation of peptides with specific amino acid substitutions, truncations, or additions. nih.govasm.org For instance, lysine (B10760008) residues have been substituted for the internal histidine residues in the 18Hc sequence to create analogs like 18HcKK. nih.gov Additionally, a lysine residue has been added to the N-terminus of 18Hc and 18HcKK to generate K19Hc and K19HcKK, respectively. nih.gov These synthetic precursors, once introduced into a suitable expression system, could potentially be incorporated into the halocidin biosynthetic pathway, leading to the production of novel halocidin derivatives with altered properties.

The rationale behind these modifications often stems from a desire to enhance antimicrobial activity or reduce toxicity. For example, many antimicrobial peptides are cationic, and increasing the positive charge through lysine substitution can improve their interaction with negatively charged bacterial membranes. researchgate.netnih.gov The creation of homodimeric versions of these modified monomers has also been explored, further expanding the combinatorial possibilities. nih.gov

Mutasynthesis Strategies Involving Halocidin Precursor A

Mutasynthesis is a technique that combines mutagenesis of a producing organism with the feeding of synthetic precursor analogs. While specific examples of mutasynthesis directly involving the Halocynthia aurantium halocidin precursor A are not extensively documented in the provided search results, the principles of this strategy are highly applicable. The process would involve creating a mutant of the producing organism that is blocked in the biosynthesis of one of the natural amino acid precursors of halocidin. This mutant would then be supplied with synthetic amino acid analogs.

The success of such a strategy would depend on the substrate flexibility of the enzymes involved in the halocidin biosynthetic pathway. The fact that various synthetic halocidin congeners have been successfully created and show biological activity suggests that the molecular machinery involved in its final assembly might tolerate some degree of variation in its precursors. nih.govnih.gov The creation of hybrid peptides by conjugating histatin 5 and halocidin further demonstrates the potential for generating novel molecules with improved activities through combinatorial approaches. nih.gov

The generation of diverse halocidin analogs through both precursor-directed biosynthesis and mutasynthesis holds promise for the development of new antimicrobial agents with improved efficacy against drug-resistant pathogens. nih.govmdpi.com

Computational Modeling and Systems Biology for Pathway Optimization

Computational modeling and systems biology are indispensable tools for understanding and engineering complex biological processes, including the biosynthesis of natural products like halocidin. These approaches allow for the prediction of metabolic fluxes and the identification of key genetic targets for enhancing the production of desired compounds.

Flux Balance Analysis for Precursor Production

Flux Balance Analysis (FBA) is a computational method used to predict metabolic fluxes in a genome-scale metabolic model. numberanalytics.comnih.gov By defining an objective function, such as maximizing the production of a specific metabolite, FBA can identify the optimal distribution of metabolic reactions to achieve this goal. numberanalytics.comnih.gov

In the context of Halocidin precursor A, FBA can be used to optimize the production of its constituent amino acid precursors. A genome-scale metabolic model of a suitable host organism (e.g., E. coli) could be used to simulate the metabolic network. nih.gov The objective function would be set to maximize the synthesis of the amino acids that make up the halocidin precursor.

Predictive Models for Metabolic Engineering Interventions

Predictive models, often built upon frameworks like FBA, are crucial for designing effective metabolic engineering strategies. nih.govnih.gov These models can simulate the effects of genetic modifications before they are implemented in the lab, saving time and resources. tandfonline.com

For enhancing Halocidin precursor A production, predictive models can be used to:

Identify gene knockout targets: By simulating the effect of deleting each gene in the metabolic network, models can identify non-essential genes whose removal would redirect metabolic flux towards the synthesis of halocidin precursors.

Identify gene overexpression targets: Models can predict which enzymatic steps are bottlenecks in the precursor biosynthesis pathways. Overexpressing the genes encoding these enzymes can alleviate these bottlenecks and increase product yield. nih.gov

Simulate the impact of pathway integration: If heterologous genes for a modified halocidin precursor are introduced, predictive models can assess the metabolic burden on the host and identify necessary adjustments to the host's metabolism to support efficient production.

Computational tools for peptide design and property prediction can also be integrated with these metabolic models. tandfonline.com For instance, after designing a novel halocidin analog with desired antimicrobial properties, metabolic models can then be used to devise a strategy for its efficient biological production. This iterative cycle of design, modeling, and experimental validation is a hallmark of modern synthetic biology and metabolic engineering.

Analytical Methodologies for Halocidin Precursor a Research

Advanced Spectroscopic Techniques for Structural Elucidation within a Biosynthetic Context

The primary structure of the Halocidin precursor was initially inferred from the sequence of its corresponding complementary DNA (cDNA). This genetic blueprint reveals that the precursor molecule is a prepropeptide, which includes a signal peptide, an acidic pro-piece, and the cationic mature peptide sequences that will ultimately form the active Halocidin dimer. asm.org

Following the determination of the amino acid sequence, advanced spectroscopic methods are employed to confirm the structure and understand the conformational properties of the processed peptides derived from the precursor.

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are critical for determining the precise molecular mass of the final peptide products. psu.eduresearchgate.net This analysis confirms the successful synthesis and processing of the precursor into its mature, dimeric form. researchgate.netnih.gov Analysis of peptide fragments after enzymatic digestion can also be used to verify the amino acid sequence. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov For peptides derived from the Halocidin precursor, NMR studies, often conducted in membrane-mimicking environments like detergent micelles, help to understand their bioactive conformation. nih.govpnas.org These studies have indicated that many antimicrobial peptides, once processed from their precursors, adopt amphipathic structures, such as α-helices, which are crucial for their function. pnas.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of the peptides. nih.gov This technique can reveal whether the peptide adopts an α-helical, β-sheet, or random coil structure under various conditions, providing insight into the structural transformations that occur post-synthesis.

Table 1: Spectroscopic Methods for Peptide Structural Analysis

TechniquePrimary ApplicationType of Information Obtained
cDNA SequencingPrimary Structure DeterminationFull amino acid sequence of the precursor peptide.
Mass Spectrometry (e.g., MALDI-TOF)Mass VerificationPrecise molecular weight of mature peptides and fragments. psu.edu
NMR Spectroscopy3D Structure DeterminationAtomic-resolution structure, conformation in solution/membranes. nih.gov
Circular Dichroism (CD)Secondary Structure AnalysisProportion of α-helix, β-sheet, and random coil structures.

Quantitative Analysis of Halocidin Precursor A in Biological Matrices

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of peptides like the Halocidin precursor in complex biological matrices such as hemocyte extracts. lcms.cznih.gov The development of a robust LC-MS/MS method involves several key steps.

First, an efficient sample preparation protocol is established, often utilizing solid-phase extraction (SPE) to isolate the precursor peptide from interfering matrix components and enrich the sample. nih.govmdpi.com Second, chromatographic conditions are optimized. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, separating the precursor from other molecules based on its hydrophobicity before it enters the mass spectrometer. nih.govmdpi.com

Finally, the mass spectrometer is set to a specific mode for quantification, typically Multiple Reaction Monitoring (MRM). lcms.cz In this mode, a specific precursor ion (the protonated molecule of the Halocidin precursor) is selected and fragmented, and one or more specific fragment ions are monitored. This highly selective process allows for accurate quantification even at very low concentrations. lcms.cznih.gov

In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the analysis of large, non-volatile molecules like peptide precursors. nih.gov While GC-MS can be used to analyze derivatized amino acids, it cannot be used to quantify the intact precursor molecule. nih.gov

Table 2: Hypothetical Parameters for LC-MS/MS Quantification of Halocidin Precursor A

ParameterDescription/ValueRationale
Sample PreparationSolid-Phase Extraction (SPE) with a C18 cartridgeRemoves salts and highly polar/non-polar interferences; concentrates the peptide. nih.govmdpi.com
LC ColumnReversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for peptides. mdpi.com
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in AcetonitrileCommonly used for peptide analysis, providing good peak shape and ionization efficiency. mdpi.com
Ionization ModeElectrospray Ionization (ESI), Positive ModePeptides readily form positive ions by protonation. mdpi.com
MS Analysis ModeMultiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity for quantification of target analytes in complex mixtures. lcms.cz

While LC-MS/MS excels at quantifying specific target molecules, NMR spectroscopy offers a complementary approach for monitoring metabolic pathways. nih.govresearchgate.net NMR can provide a snapshot of multiple metabolites simultaneously without the need for chromatographic separation. nih.gov

In the context of Halocidin precursor A biosynthesis, NMR could theoretically be used to monitor the relative concentrations of the precursor and its subsequent cleavage products. However, the typically low concentration of biosynthetic intermediates and the large size of the precursor peptide present significant challenges to direct detection and quantification by NMR in crude biological extracts. halric.eu More commonly, NMR is applied to study the structure and interactions of the more abundant, purified final products of the pathway, which indirectly validates the outcome of the biosynthetic process. nih.govhalric.eu

Microscopy and Imaging Techniques for Subcellular Localization of Precursor Synthesis

Determining where within the cell the Halocidin precursor is synthesized and stored is crucial for understanding its biological role. Immunocytochemistry coupled with electron microscopy is the primary technique for this purpose. nih.gov Research on other tunicate antimicrobial peptides has established a clear workflow for this analysis. asm.orgnih.gov

The process begins with the chemical synthesis of a peptide fragment corresponding to a unique region of the Halocidin precursor. This synthetic peptide is then used as an antigen to generate specific polyclonal or monoclonal antibodies in a host animal. nih.gov

These antibodies are subsequently used to probe thin sections of tunicate tissue. The primary antibody binds specifically to the Halocidin precursor within the cells. A secondary antibody, which is conjugated to an electron-dense marker like colloidal gold, is then applied. This secondary antibody binds to the primary antibody, allowing the location of the precursor to be visualized with a transmission electron microscope as small, dark dots. nih.gov Studies on similar peptides in tunicates have successfully used this method to localize precursor synthesis and storage to the cytoplasmic granules of specific hemocyte populations. asm.orgnih.gov

Table 3: Workflow for Subcellular Localization of Halocidin Precursor A

StepMethodPurpose
1Antigen PreparationSynthesize a peptide fragment unique to the Halocidin precursor A sequence.
2Antibody ProductionImmunize an animal with the synthetic peptide to generate specific antibodies. nih.gov
3Tissue PreparationFix and embed tunicate hemocytes for ultra-thin sectioning.
4ImmunolabelingIncubate tissue sections with the primary antibody, followed by a gold-conjugated secondary antibody. nih.gov
5ImagingVisualize the location of the gold particles using Transmission Electron Microscopy (TEM). nih.gov

Compound Reference Table

Future Directions and Research Perspectives

Unraveling Undiscovered Enzymes and Pathways in Halocidin Precursor A Processing

Halocidin is a ribosomally synthesized and post-translationally modified peptide (RiPP). researchgate.netnus.edu.sg The journey from the primary Halocidin precursor A transcript to the mature, active halocidin dimer involves a series of precise enzymatic steps that are not yet fully understood. researchgate.netnih.gov A key area of future investigation will be the identification and characterization of the complete enzymatic cascade responsible for its post-translational modifications.

Initial studies indicate that halocidin is synthesized by hemocytes, the circulating immune cells of the tunicate Halocynthia aurantium. researchgate.netmdpi.com The precursor mRNA is translated into a prepropeptide, which then undergoes significant processing. This includes the cleavage of a signal peptide, the excision of the two distinct monomer subunits (an 18-residue and a 15-residue peptide), and the formation of a crucial cystine disulfide bond that links the two subunits together to form the heterodimeric final product. researchgate.netnih.gov

Further research is needed to identify the specific proteases that cleave the precursor at precise locations to yield the 18-mer and 15-mer peptides. Additionally, the oxidoreductase or chaperone-like enzymes that facilitate the correct formation of the disulfide bond are currently unknown. Discovering these enzymes is critical, as they represent key tools for potential in vitro or heterologous production of halocidin and its analogs. Recent discoveries of novel enzyme subclasses in the biosynthesis of other antimicrobial peptides, such as lanthipeptides, highlight the potential for finding unique enzymatic functions within the halocidin pathway. nus.edu.sg

Exploration of Regulatory Networks Governing Precursor Homeostasis

The production of a potent antimicrobial peptide like halocidin must be tightly controlled to prevent harm to the host organism while ensuring a rapid response to pathogens. Therefore, understanding the regulatory networks that govern the homeostasis of Halocidin precursor A is a critical area for future research. This involves investigating the transcriptional and translational control mechanisms that modulate the expression of the halocidin gene.

Research into the regulatory networks of other organisms, such as the iron homeostasis transcription network in the archaeon Haloferax volcanii, provides a model for how such systems can be investigated. nih.govnih.gov These studies often reveal complex interconnected networks of transcription factors that respond to specific environmental or cellular signals. nih.govnih.gov For Halocidin precursor A, research should focus on identifying transcription factors that bind to the promoter region of its gene and how their activity is modulated by immune challenges, such as exposure to pathogen-associated molecular patterns (PAMPs). nih.gov Investigating the signaling pathways within the hemocytes that lead to the upregulation of halocidin synthesis will provide a more complete picture of its role in the tunicate's innate immune system. researchgate.netmdpi.com Furthermore, exploring the mechanisms that control the stability and degradation of the precursor mRNA and the precursor peptide itself will be essential to understanding how cellular levels are maintained.

Development of High-Throughput Screening Platforms for Precursor Analogs

The development of synthetic analogs of halocidin has already shown promise, with some demonstrating enhanced antimicrobial activity and reduced hemolytic effects compared to the native peptide. nih.govnih.gov To accelerate the discovery of new and improved versions, the development of high-throughput screening (HTS) platforms is essential. These platforms would allow for the rapid testing of large libraries of halocidin precursor analogs for desired biological activities.

These HTS assays could be designed to screen for various properties, including enhanced antimicrobial potency against a wide range of pathogens, improved stability, and minimal toxicity to host cells. osdd.netnih.gov For instance, a fluorescence resonance energy transfer (FRET)-based assay could be developed to quickly quantify antimicrobial activity. nih.gov Such a system would enable the screening of combinatorial peptide libraries to identify novel analogs with superior therapeutic potential. nih.govacs.org By systematically substituting amino acids in the precursor sequence, researchers can explore the structure-activity relationships and identify key residues responsible for its function. nih.gov This approach has been successfully used to create analogs of other peptides with improved characteristics. ntu.edu.sg

Integration of Omics Technologies for Comprehensive Precursor Pathway Analysis

A comprehensive understanding of the Halocidin precursor A pathway requires the integration of multiple "omics" technologies. nih.govfrontiersin.orgfrontiersin.org This systems-biology approach can provide a holistic view of the genes, transcripts, proteins, and metabolites involved in halocidin biosynthesis and regulation.

Genomics: Sequencing the genome of Halocynthia aurantium will be fundamental to identifying the halocidin gene cluster, including not only the precursor gene but also the genes encoding the processing enzymes and regulatory factors. mdpi.comnih.gov

Transcriptomics: RNA sequencing (RNA-Seq) of hemocytes before and after an immune challenge can reveal which genes are differentially expressed, providing clues about the regulatory networks and processing enzymes involved. nih.govnih.gov

Proteomics: Analyzing the proteome of hemocytes will help to identify the proteins that are present and active during halocidin synthesis, including the processing enzymes themselves. nih.govfrontiersin.org

Metabolomics: Studying the metabolome can provide insights into the metabolic state of the cell during halocidin production and may reveal necessary co-factors or small molecules involved in the process.

By integrating these large-scale datasets, researchers can construct detailed models of the halocidin biosynthesis pathway, identify novel components, and understand how the pathway is regulated in response to external stimuli. nih.govfrontiersin.orgfrontiersin.org This approach has proven powerful in dissecting complex biological processes in other marine organisms. frontiersin.orgfrontiersin.org

Potential for Synthetic Biology Applications Beyond Halocidin Biosynthesis

The knowledge gained from studying Halocidin precursor A and its biosynthetic pathway has significant potential for synthetic biology applications that extend beyond the production of halocidin itself. frontiersin.org The enzymes and regulatory elements discovered could become valuable tools for protein engineering and the creation of novel bioactive molecules.

The unique processing enzymes from the halocidin pathway could be repurposed to modify other peptides, potentially creating new therapeutics with enhanced properties. frontiersin.org For example, the specific proteases could be used for precise cleavage of fusion proteins in biotechnological production processes. Furthermore, the regulatory elements that control halocidin gene expression could be incorporated into synthetic gene circuits to create biosensors that respond to specific pathogens or cellular stress signals. frontiersin.org By applying the principles of synthetic biology, it may be possible to engineer microbial cells to produce halocidin or its analogs, providing a scalable and cost-effective production platform. researchgate.netfrontiersin.org This could involve transferring the entire biosynthetic gene cluster into a heterologous host like Escherichia coli. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Halocidin precursorA's biological activity?

  • Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

  • Population: Specific microbial strains or cell lines sensitive to Halocidin.
  • Intervention: Dose-dependent exposure to this compound.
  • Comparison: Control groups treated with structurally similar but inactive peptides.
  • Outcome: Quantitative metrics like MIC (Minimum Inhibitory Concentration) or cytotoxicity assays.
  • Time: Duration of exposure to observe antimicrobial effects.
    This framework ensures alignment with experimental objectives and reproducibility .

Q. What experimental protocols are essential for initial characterization of this compound?

  • Methodology : Begin with structural elucidation (NMR, mass spectrometry) and functional assays (antimicrobial susceptibility testing). For reproducibility, document:

  • Purification steps (HPLC conditions, solvent systems).
  • Stability testing (pH, temperature sensitivity).
  • Reference standards for activity comparison (e.g., known antimicrobial peptides).
    Use guidelines from journals like Beilstein Journal of Organic Chemistry for reporting synthetic procedures and characterization data .

Q. How to design a literature review to identify gaps in this compound research?

  • Methodology :

  • Search Strategy : Use databases (PubMed, SciFinder) with keywords: "this compound," "antimicrobial peptide," "structure-activity relationship."
  • Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) and exclude non-academic sources (e.g., BenchChem).
  • Gap Analysis : Tabulate findings (e.g., Table 1) to highlight understudied areas like in vivo efficacy or resistance mechanisms.
    Follow systematic review principles from to limit search time to 2–4 hours and focus on high-impact studies .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology : Conduct a meta-analysis with the following steps:

  • Data Harmonization : Normalize activity metrics (e.g., convert IC₅₀ values to log scales).
  • Bias Assessment : Evaluate study designs for confounding variables (e.g., differences in microbial strains or assay conditions).
  • Statistical Tools : Use ANOVA or regression models to identify sources of variability.
    Reference frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies optimize this compound's synthetic yield while maintaining bioactivity?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity, temperature, and coupling reagents in solid-phase synthesis.
  • Activity Monitoring : Pair each batch with a rapid bioassay (e.g., disk diffusion) to correlate synthetic conditions with efficacy.
  • Scale-Up Challenges : Document deviations from small-scale protocols (e.g., mixing efficiency, purification losses).
    Adhere to NIH guidelines for preclinical reporting to ensure replicability .

Q. How to validate this compound's mechanism of action using multi-omics approaches?

  • Methodology :

  • Transcriptomics : Compare gene expression profiles in treated vs. untreated microbial populations.
  • Proteomics : Identify membrane proteins disrupted by Halocidin (e.g., via LC-MS/MS).
  • Data Integration : Use pathway analysis tools (KEGG, STRING) to map interactions.
    Ensure statistical rigor by predefining significance thresholds (p < 0.01, FDR correction) and validating findings with orthogonal methods (e.g., CRISPR knockouts) .

Tables for Data Synthesis

Table 1 : Key gaps in this compound literature (2020–2025)

Research AspectNumber of StudiesUnderstudied Areas
In vitro antimicrobial28Synergy with existing antibiotics
Toxicity profiling12Long-term mammalian cytotoxicity
Structural modification9Stability in biological fluids

Table 2 : Common pitfalls in this compound experimental design

PitfallMitigation StrategyReference
Inconsistent MIC assaysStandardize inoculum size and growth medium
Poor batch reproducibilityImplement QC checkpoints for synthesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.